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Compound of Interest

Compound Name: 3-Methoxybenzene-1,2-diamine

Cat. No.: B1295814

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxybenzene-1,2-diamine (CAS No. 37466-89-0), a key aromatic amine intermediate.
The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
This information is crucial for the identification, characterization, and quality control of this
compound in research and development settings.

Core Spectroscopic Data

The spectroscopic data for 3-Methoxybenzene-1,2-diamine (Molecular Formula: C7H10N20,
Molecular Weight: 138.17 g/mol ) are summarized below.[1][2][3][4] Due to the limited
availability of experimentally derived public data, the NMR and IR data presented are based on
established prediction models and typical spectral ranges for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.7-6.9 Multiplet 3H Ar-H
~3.8 Singlet 3H -OCHs
~3.5-4.5 (broad) Singlet 4H -NH:z

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6) ppm Assignment
~145-150 C-OCHs
~135-140 C-NH:z
~120-125 Ar-CH
~110-115 Ar-CH
~105-110 Ar-CH

~55-60 -OCHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3450-3300 Strong, Broad N-H Stretch (Amine)
3100-3000 Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch (-OCHs3)
1620-1580 Medium-Strong C=C Aromatic Ring Stretch
1520-1480 Medium-Strong C=C Aromatic Ring Stretch
1280-1200 Strong C-O Stretch (Aryl Ether)
1180-1120 Strong C-N Stretch (Amine)

Aromatic C-H Out-of-Plane

900-675 Medium-Strong
Bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Assignment

138 100 [M]* (Molecular lon)
123 ~65 [M-CHs]*

108 Variable [M-CH20]*

95 ~50 Fragmentation Product
77 Variable [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
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o Weigh approximately 10-20 mg of 3-Methoxybenzene-1,2-diamine.

e Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing may be applied.

o A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added
to the solvent by the manufacturer to serve as a chemical shift reference (& = 0.00 ppm).

2. Data Acquisition:

» The NMR spectra are acquired on a spectrometer operating at a standard frequency for *H
nuclei (e.g., 400 or 500 MHz).

e The instrument is locked onto the deuterium signal of the solvent.
e Shimming is performed to optimize the homogeneity of the magnetic field.

e For 1H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral
width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-
noise ratio, and a relaxation delay of 1-5 seconds.

e For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are generally required
due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

o A small amount of the solid 3-Methoxybenzene-1,2-diamine is placed directly onto the ATR
crystal.

o Apressure arm is applied to ensure good contact between the sample and the crystal.

2. Data Acquisition:
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The spectrum is collected using a Fourier-Transform Infrared (FT-IR) spectrometer.

A background spectrum of the clean, empty ATR crystal is recorded first.

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm~1.

The final spectrum is presented in terms of transmittance or absorbance as a function of
wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction and lonization (Electron lonization - El for GC-MS):

o The sample is first vaporized and introduced into the ion source, often via a gas
chromatograph (GC) for separation from any impurities.

 In the ion source, the gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), leading to the ejection of an electron and the formation of a positively
charged molecular ion ([M]*) and various fragment ions.

2. Mass Analysis and Detection:

e The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion at a specific m/z value.

o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data described in this guide.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxybenzene-1,2-
diamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295814+#spectroscopic-data-of-3-methoxybenzene-
1-2-diamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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